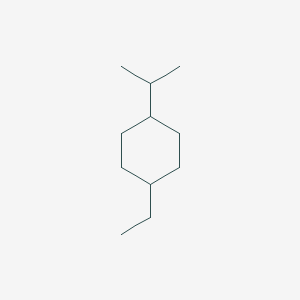
1-Ethyl-4-isopropylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-isopropylcyclohexane is an organic compound with the molecular formula C11H22 It is a disubstituted cyclohexane derivative, where an ethyl group is attached to the first carbon and an isopropyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexane, an ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride. Subsequently, the isopropyl group can be introduced using isopropyl chloride under similar conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. For example, ethylbenzene and cumene (isopropylbenzene) can be hydrogenated in the presence of a suitable catalyst such as palladium on carbon to yield the desired cyclohexane derivative.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-isopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Bromine, chlorine under UV light.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Ethyl-4-isopropylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclohexane conformations and stereochemistry.
Biology: It serves as a reference compound in the study of lipid membranes and their interactions with various molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-isopropylcyclohexane involves its interaction with molecular targets and pathways. In chemical reactions, the compound’s reactivity is influenced by the steric and electronic effects of the ethyl and isopropyl groups. These substituents can affect the compound’s stability, reactivity, and overall behavior in different chemical environments.
Comparison with Similar Compounds
- 1-Ethyl-4-methylcyclohexane
- 1-Ethyl-4-propylcyclohexane
- 1-Isopropyl-4-methylcyclohexane
Comparison: 1-Ethyl-4-isopropylcyclohexane is unique due to the specific combination of ethyl and isopropyl groups on the cyclohexane ring. This combination results in distinct steric and electronic properties compared to other similar compounds. For instance, the presence of the isopropyl group introduces more steric hindrance compared to a methyl group, affecting the compound’s reactivity and stability.
Properties
CAS No. |
56146-90-8 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-5-7-11(8-6-10)9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
QWLVMLNROVBUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


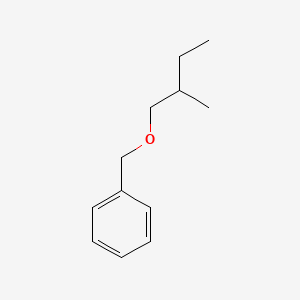
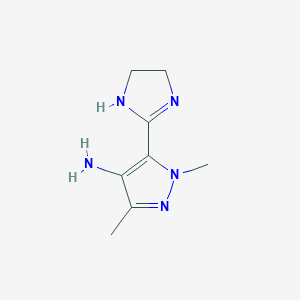
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
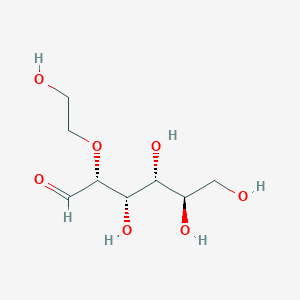
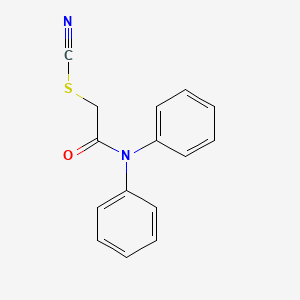
![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
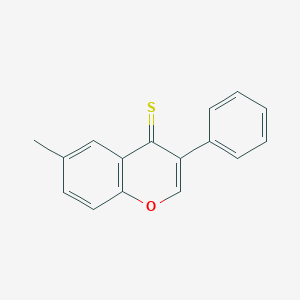
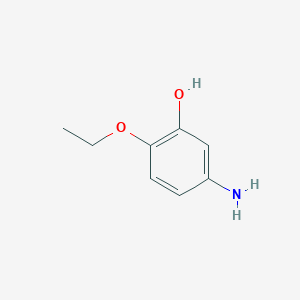

![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
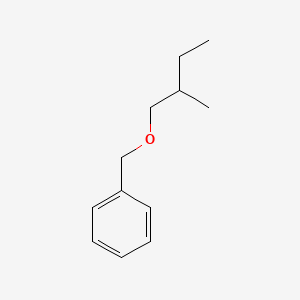

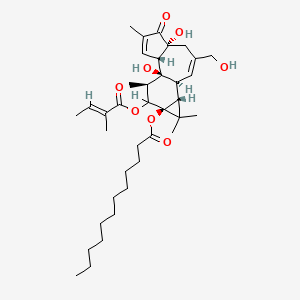
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
